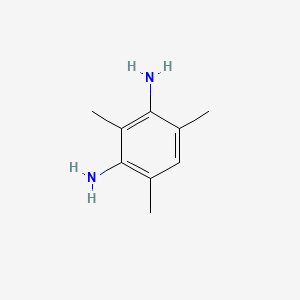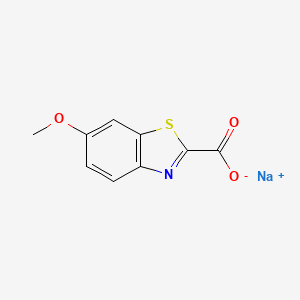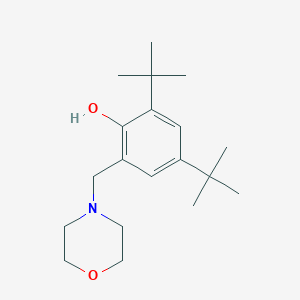
2,4-Di-tert-butyl-6-(morpholinomethyl)phenol
描述
2,4-Di-tert-butyl-6-(morpholinomethyl)phenol is an organic compound that belongs to the class of phenols. It is characterized by the presence of two tert-butyl groups and a morpholinomethyl group attached to a phenol ring. This compound is known for its antioxidant properties and is used in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The alkylation can be achieved through a Friedel-Crafts alkylation reaction using isobutylene and a strong acid catalyst such as triflic acid or zeolites . The morpholinomethyl group can be introduced through a Mannich reaction, which involves the reaction of the alkylated phenol with formaldehyde and morpholine under acidic conditions.
Industrial Production Methods
In industrial settings, the production of 2,4-Di-tert-butyl-6-(morpholinomethyl)phenol is carried out in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced catalysts can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2,4-Di-tert-butyl-6-(morpholinomethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various alkylated or arylated phenols.
科学研究应用
2,4-Di-tert-butyl-6-(morpholinomethyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as an antioxidant in the stabilization of polymers and other materials.
Biology: The compound is studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases related to oxidative damage.
Industry: It is used in the production of antioxidants and UV absorbers for various industrial applications.
作用机制
The antioxidant properties of 2,4-Di-tert-butyl-6-(morpholinomethyl)phenol are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The phenolic hydroxyl group plays a crucial role in this process by acting as a hydrogen donor. The tert-butyl groups provide steric hindrance, which enhances the stability of the phenoxyl radical formed during the reaction.
相似化合物的比较
Similar Compounds
2,4-Di-tert-butylphenol: Similar structure but lacks the morpholinomethyl group.
2,6-Di-tert-butylphenol: Another antioxidant with two tert-butyl groups but different substitution pattern.
Butylated hydroxytoluene (BHT): A widely used antioxidant with a similar mechanism of action.
Uniqueness
2,4-Di-tert-butyl-6-(morpholinomethyl)phenol is unique due to the presence of the morpholinomethyl group, which enhances its solubility and reactivity compared to other similar compounds. This structural feature also allows for additional interactions with biological molecules, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
2,4-ditert-butyl-6-(morpholin-4-ylmethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO2/c1-18(2,3)15-11-14(13-20-7-9-22-10-8-20)17(21)16(12-15)19(4,5)6/h11-12,21H,7-10,13H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLNQRFMNAATOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(1-Adamantylthio)ethyl]amine hydrochloride](/img/structure/B7775515.png)
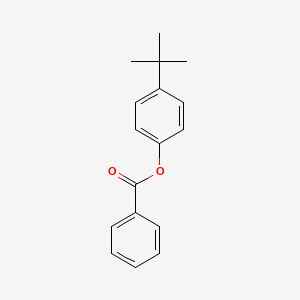
![4-({2-[(Hexyloxy)carbonyl]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B7775530.png)
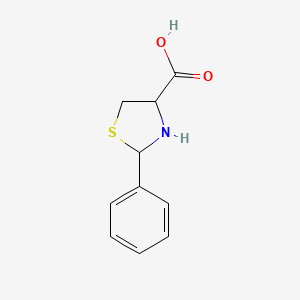
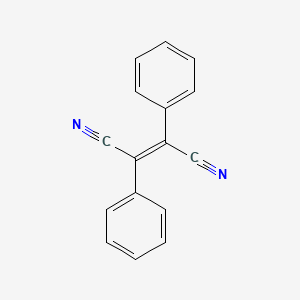
![{Amino[(3,4-dichlorobenzyl)thio]methylidene}ammonium chloride](/img/structure/B7775548.png)
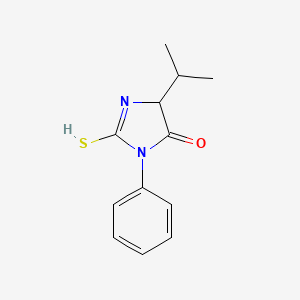
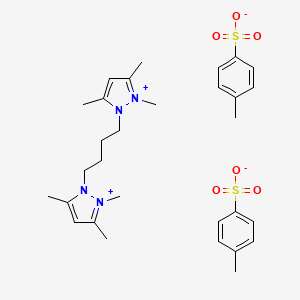
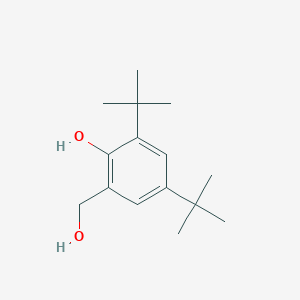
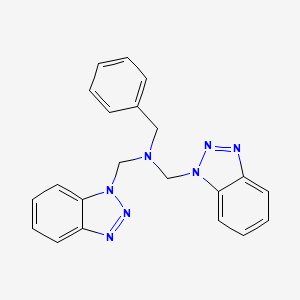
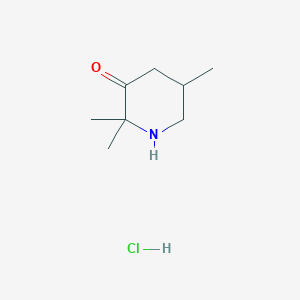
![3-[(4-Methoxybenzoyl)amino]benzoic acid](/img/structure/B7775590.png)
